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molecular formula C5H2F3NO3S B8718644 2-Oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylic acid CAS No. 90745-58-7

2-Oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylic acid

Cat. No. B8718644
M. Wt: 213.14 g/mol
InChI Key: QIBXJGHWXGDZTK-UHFFFAOYSA-N
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Patent
US07956070B2

Procedure details

To a solution of ethyl 2,3-dihydro-2-oxo-4-(trifluoromethyl)-5-thiazolecarboxylic acid (Bionet Research, 2.0 g) in THF (20 mL) was added a solution of lithium hydroxide (0.696 g) in water (20 mL). The mixture was stirred at 50° C. for 72 h, cooled to room temperature and filtered. The filtrate was washed with ethyl acetate (10 mL), acidified to pH 3 using dilute hydrochloric acid and extracted with ethyl acetate (2×25 mL). The combined organic extractions were washed with water (2×50 mL), saturated brine solution, dried (Na2SO4), filtered and concentrated in vacuo to give the subtitle compound as a colourless solid (1.583 g).
Name
ethyl 2,3-dihydro-2-oxo-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.696 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]1[C:7]([C:8]([F:11])([F:10])[F:9])=[C:6]([C:12]([OH:14])=[O:13])[S:5][C:4]1=[O:15])C.[OH-].[Li+]>C1COCC1.O>[O:15]=[C:4]1[NH:3][C:7]([C:8]([F:11])([F:9])[F:10])=[C:6]([C:12]([OH:14])=[O:13])[S:5]1 |f:1.2|

Inputs

Step One
Name
ethyl 2,3-dihydro-2-oxo-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Quantity
2 g
Type
reactant
Smiles
C(C)N1C(SC(=C1C(F)(F)F)C(=O)O)=O
Name
Quantity
0.696 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with ethyl acetate (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
WASH
Type
WASH
Details
were washed with water (2×50 mL), saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
O=C1SC(=C(N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.583 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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